Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate
Description
Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate is a β-ketoester derivative characterized by a dodecylthioether (-S-C₁₂H₂₅) substituent at the 4-position of the butanoate backbone. This compound belongs to a broader class of ethyl 3-oxobutanoate derivatives, which are widely utilized in organic synthesis due to their reactivity at the β-ketoester moiety. The dodecyl chain imparts significant lipophilicity, distinguishing it from aryl- or shorter alkyl-substituted analogs.
Properties
CAS No. |
192382-59-5 |
|---|---|
Molecular Formula |
C18H34O3S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl 4-dodecylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C18H34O3S/c1-3-5-6-7-8-9-10-11-12-13-14-22-16-17(19)15-18(20)21-4-2/h3-16H2,1-2H3 |
InChI Key |
FNJQZWMYGIGLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate typically involves the esterification of 4-(dodecylsulfanyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(dodecylsulfanyl)-3-oxobutano
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate differs structurally from other ethyl 3-oxobutanoate derivatives primarily in the substituent at the 4-position. Key analogs and their properties are summarized below:
*Calculated based on structural analogs.
Key Observations :
- Lipophilicity : The dodecyl chain significantly enhances hydrophobicity compared to aryl-substituted analogs, making it suitable for lipid-based formulations or membrane-interaction studies.
- Stability: Like other β-ketoesters, it is prone to keto-enol tautomerism, but the bulky dodecyl group may sterically hinder undesired side reactions .
Analytical Characterization
- Spectroscopy: ¹H NMR of analogs shows characteristic β-ketoester signals (δ ~3.5–4.3 ppm for ester groups; δ ~5.3–5.4 ppm for enolic protons) .
- Chromatography : HPLC retention times vary with substituent hydrophobicity; the dodecyl analog would elute later than aryl-substituted derivatives .
- Diffusion Studies: Ethyl 3-oxobutanoate derivatives are analyzed via UV/Vis at 245 nm for concentration-dependent diffusion coefficients .
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